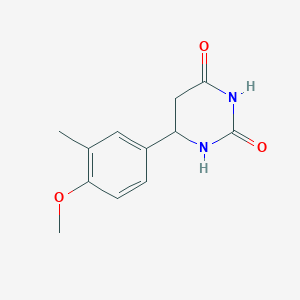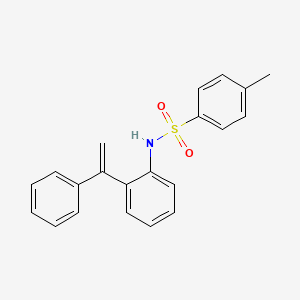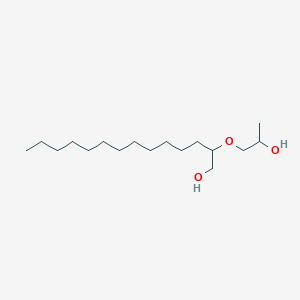![molecular formula C11H16N2O8P+ B12517269 [5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)
[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(3-カルバモイルピリジン-1-イウム-1-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、様々な科学分野で大きな可能性を秘めた複雑な有機化合物です。この化合物は、ピリジニウムイオン、ジヒドロキシオキソラン環、リン酸基を含む独特の構造を特徴とし、化学、生物学、医学の研究者の関心を集めています。
準備方法
合成ルートと反応条件
[5-(3-カルバモイルピリジン-1-イウム-1-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピリジニウムイオンの調製から始まり、続いてジヒドロキシオキソラン環が形成されます。最後のステップは、リン酸基を導入するための化合物のリン酸化です。反応条件には、目的の生成物を高純度かつ高収率で得るために、有機溶媒、触媒、制御された温度の使用が含まれることがよくあります。
工業生産方法
この化合物の工業生産には、自動化された反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。これらの方法は、一貫した品質とスケーラビリティを確保することで、研究や産業における様々な用途で化合物を利用可能にします。
化学反応の分析
反応の種類
[5-(3-カルバモイルピリジン-1-イウム-1-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、様々な酸化された誘導体を生成するために酸化することができます。
還元: 還元反応は、化合物を異なる性質を持つ還元された形態に変換することができます。
置換: この化合物は、官能基が他の基に置換される置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤があります。反応条件には、通常、所望の変換を促進するために特定の温度、pHレベル、溶媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は追加の官能基を持つ酸化された誘導体を生成する可能性がありますが、還元は化合物のより単純な還元された形態を生成する可能性があります。
科学研究への応用
化学
化学において、[5-(3-カルバモイルピリジン-1-イウム-1-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、様々な有機合成反応における試薬として使用されます。そのユニークな構造は、複雑な化学変換に参加することを可能にし、新しい化合物や材料を開発するために貴重です。
生物学
生物学的研究では、この化合物は、生体分子との潜在的な相互作用について研究されています。タンパク質や核酸と安定な複合体を形成する能力は、生物学的プロセスを調査し、新しい診断方法を開発するための有用なツールになります。
医学
医学において、[5-(3-カルバモイルピリジン-1-イウム-1-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、潜在的な治療的用途について研究されています。細胞経路や分子標的との相互作用は、様々な疾患の治療のための薬物開発に使用できることを示唆しています。
産業
産業において、この化合物は、高度な材料の生産や化学プロセスにおける触媒として利用されています。その安定性と反応性は、医薬品や特殊化学品の製造を含む、様々な産業用途に適しています。
科学的研究の応用
Chemistry
In chemistry, [5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for investigating biological processes and developing new diagnostic methods.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with cellular pathways and molecular targets suggest it could be used in drug development for treating various diseases.
Industry
In industry, the compound is utilized in the production of advanced materials and as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of pharmaceuticals and specialty chemicals.
作用機序
[5-(3-カルバモイルピリジン-1-イウム-1-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、細胞プロセスに影響を与えることができます。この結合は、シグナル伝達経路、遺伝子発現、代謝活動の変化につながる可能性があり、生物学的システムにおける効果に貢献しています。
類似化合物との比較
類似化合物
ニコチンアミドアデニンジヌクレオチド (NAD+): 酸化還元反応に関与する補酵素。
フラビンアデニンジヌクレオチド (FAD): 酸化還元反応に関与する別の補酵素。
アデノシン三リン酸 (ATP): 細胞内のエネルギー移動に関与する分子。
独自性
[5-(3-カルバモイルピリジン-1-イウム-1-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、ピリジニウムイオン、ジヒドロキシオキソラン環、リン酸基の要素を組み合わせた特定の構造のためにユニークです。この組み合わせにより、幅広い化学的および生物学的プロセスに関与することができ、研究や産業用途のための汎用性の高い化合物となっています。
特性
IUPAC Name |
[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYLJWODMCOQEW-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O8P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)

![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)





![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)
